molecular formula C10H10N2O3 B2611408 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 152289-57-1

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Cat. No.: B2611408
CAS No.: 152289-57-1
M. Wt: 206.201
InChI Key: RLVUVELEDNQNEE-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is an organic compound that features a phenol group linked to a 1,2,4-oxadiazole ring through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol typically involves the reaction of 3-methyl-1,2,4-oxadiazole with a phenol derivative. One common method includes the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring with moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis of such compounds, focusing on minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is unique due to its specific structural features, such as the methoxy bridge linking the phenol and oxadiazole rings

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-5-3-2-4-8(9)13/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVUVELEDNQNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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